molecular formula C19H20N6O B4048139 N-phenyl-4-(4-pyridin-2-yl-1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide

N-phenyl-4-(4-pyridin-2-yl-1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide

Cat. No.: B4048139
M. Wt: 348.4 g/mol
InChI Key: MLEWZYQWRGKNTB-UHFFFAOYSA-N
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Description

N-phenyl-4-(4-pyridin-2-yl-1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C19H20N6O and its molecular weight is 348.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 348.16985928 g/mol and the complexity rating of the compound is 461. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Mannich Reaction in Synthesis

Piperidinium derivatives have been utilized in the Mannich reaction to synthesize heterocyclic compounds, including carboxamides, demonstrating their utility in creating structurally diverse molecules. This type of reaction highlights the chemical versatility of piperidine-related compounds in synthesizing complex heterocycles (Dotsenko et al., 2012).

Inhibitors of Soluble Epoxide Hydrolase

Compounds with the piperidine motif have been identified as potent inhibitors of soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of fatty acids and related to various diseases. This research indicates the potential for these compounds in therapeutic applications, particularly in cardiovascular and inflammatory diseases (Thalji et al., 2013).

Antituberculosis Activity

The synthesis and evaluation of thiazole-aminopiperidine hybrid analogues have demonstrated promising activity against Mycobacterium tuberculosis. These studies showcase the potential of piperidine derivatives in developing new antituberculosis agents (Jeankumar et al., 2013).

Anti-Angiogenic and DNA Cleavage Studies

Novel piperidine-4-carboxamide derivatives have been synthesized and evaluated for their anti-angiogenic and DNA cleavage activities. These compounds have shown significant potential in inhibiting in vivo angiogenesis, highlighting their possible application in cancer therapy (Kambappa et al., 2017).

Conformational and NQR Analysis

The synthesis and analysis of phosphoric triamides containing the piperazine skeleton have provided insights into the conformational properties of these molecules, further enriching the understanding of their chemical behavior and potential applications in various fields (Shariatinia et al., 2012).

Properties

IUPAC Name

N-phenyl-4-(4-pyridin-2-yltriazol-1-yl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N6O/c26-19(21-15-6-2-1-3-7-15)24-12-9-16(10-13-24)25-14-18(22-23-25)17-8-4-5-11-20-17/h1-8,11,14,16H,9-10,12-13H2,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLEWZYQWRGKNTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C=C(N=N2)C3=CC=CC=N3)C(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-phenyl-4-(4-pyridin-2-yl-1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide

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